molecular formula C21H26O4 B5249105 1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene

1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5249105
M. Wt: 342.4 g/mol
InChI Key: GAKBCFAIANENIC-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of ether derivatives This compound is characterized by its complex structure, which includes multiple ether linkages and a benzene ring substituted with an ethoxy group and a prop-2-enylphenoxy group

Preparation Methods

The synthesis of 1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Prop-2-enylphenoxy Intermediate: This step involves the reaction of prop-2-enylphenol with an appropriate alkylating agent to form the prop-2-enylphenoxy intermediate.

    Etherification: The intermediate is then subjected to etherification reactions with ethylene glycol derivatives to introduce the ethoxy and ethoxyethoxy groups.

    Final Coupling: The final step involves coupling the intermediate with ethoxybenzene under suitable conditions to form the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents, leading to halogenated, nitrated, or sulfonated products.

Scientific Research Applications

1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:

    1-Ethoxy-2-propanol: A simpler ether derivative with applications in organic synthesis and as a solvent.

    1-Ethoxy-3-(2-methoxy-4-prop-2-enylphenoxy)-2-propanol:

    2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol: Another ether derivative with multiple ethoxy groups, used in various industrial applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-enylphenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-3-8-18-9-5-6-12-21(18)25-16-14-22-13-15-24-20-11-7-10-19(17-20)23-4-2/h3,5-7,9-12,17H,1,4,8,13-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKBCFAIANENIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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